molecular formula C11H16N2O2S B1303629 Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate CAS No. 85803-50-5

Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate

Cat. No. B1303629
CAS RN: 85803-50-5
M. Wt: 240.32 g/mol
InChI Key: YNIWHEQLSSKQCX-UHFFFAOYSA-N
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Description

Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate is a chemical compound . It is a part of a class of compounds known as thiophene-based analogs, which have been the focus of many scientists due to their potential as biologically active compounds .


Synthesis Analysis

The synthesis of thiophene derivatives, including Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate can be analyzed using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations can be performed using the DFT method with the B3LYP functional and the 6–311 + + G(d,p) basis set .


Chemical Reactions Analysis

Thiophene-based analogs, including Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate, can undergo various chemical reactions. For instance, [3 + 2] cycloaddition reaction of certain compounds with alkyne moiety and regioselective cycloisomerization can lead to the formation of thiophenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate can be determined using various methods. For instance, its empirical formula is C11H16N2O2S, and it has a molecular weight of 240.32 .

Scientific Research Applications

Thiophene Derivatives

  • Scientific Field : Medicinal Chemistry
  • Application : Thiophene derivatives are a class of biologically active compounds that have a variety of biological effects . They are used in medicinal chemistry to improve advanced compounds .
  • Methods of Application : The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some typical synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
  • Results or Outcomes : Thiophene derivatives have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Piperazine Derivatives

  • Scientific Field : Organic Chemistry
  • Application : Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
  • Methods of Application : The synthesis of piperazine derivatives often involves condensation reactions .
  • Results or Outcomes : Piperazine derivatives have been used to synthesize a variety of compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Future Directions

The future directions for research on Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate could involve further exploration of its biological activity, as well as its potential applications in medicinal chemistry . Additionally, more studies could be conducted to better understand its synthesis, molecular structure, and chemical reactions .

properties

IUPAC Name

ethyl 3-thiophen-2-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-2-15-11(14)13-6-5-12-9(8-13)10-4-3-7-16-10/h3-4,7,9,12H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIWHEQLSSKQCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCNC(C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378052
Record name Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate

CAS RN

85803-50-5
Record name Ethyl 3-(2-thienyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85803-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl chloroformate (20.4 g, 0.19 mol) in acetic acid (150 ml) is added dropwise with stirring to a solution of 2-(2-thienyl)-piperazine (31.6 g, 0.19 mol; Preparation 1) in acetic acid (150 ml) at 65° C. under an atmosphere of dry nitrogen. After 1 h, the solution is allowed to cool to room temperature, and stirring is maintained for an additional 16 h. The reaction mixture is added to chilled 10N NaOH (750 ml) and ice is added to control the exothermic reaction. The mixture is extracted with methylene chloride (4×300 ml), the organic solution is dried(potassium carbonate), and the solvent removed under reduced pressure to give the carbamate (30.0 g) as a light brown oil. This material is dissolved in methanol (250 ml), and the solution added to a solution of maleic acid (18.6 g; 1 eq) in methanol (250 ml). The mixture is treated with charcoal and the solvent removed under reduced pressure to give an oil which crystallizes on trituration with ethyl acetate. The maleate salt melts at 165°-166° C.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
31.6 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
750 mL
Type
reactant
Reaction Step Three

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